Beryl

説明

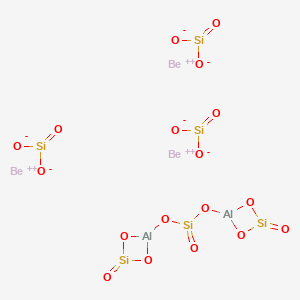

Beryl is a mineral composed of beryllium aluminium silicate with the chemical formula Be3Al2Si6O18 . It is part of the cyclosilicate mineral group and is characterized by its unique arrangement of silicate tetrahedrons forming rings . Beryl is known for its stunning range of colors and its use as a gemstone in various forms, each with its own name based on its color. Some of the most famous varieties of beryl include emerald (green), aquamarine (blue-green), morganite (pink), and heliodor (yellow) .

Synthesis Analysis

Beryl has been synthesized through hydrothermal processes . The Maxixe-type beryl (like natural-color Maxixe beryls) is distinguishable by its unusual dichroism, green UV fluorescence (when present), Fe-free chemical composition, and distinctive UV-Vis-NIR spectrum . The hydrothermal synthetic blue beryls can be discriminated from their natural counterparts on the basis of microscopic features, chemical composition, and visible and infrared spectroscopic features .

Molecular Structure Analysis

Beryl exhibits a hexagonal crystal system, usually as six-sided, short-to-long prisms with distinctive flat or modified-flat terminations . The basic building blocks of beryl’s crystal structure are chains of interconnected silicate tetrahedra, which are arranged in rings . The chains run parallel to the crystal’s c-axis and are linked together by metal cations (beryllium and aluminium) and other atoms in various coordination states .

Chemical Reactions Analysis

Beryllium, a component of Beryl, has +2 oxidation state. With a small atomic radius, Be2+ has high polarization characteristics allowing it to form many covalent bonds . Beryllium forms an oxide layer making it not react with air or water even in extreme heat .

Physical And Chemical Properties Analysis

Beryl exhibits a range of physical properties that contribute to its value and popularity as both a gemstone and an industrial mineral . It has a hardness of 7.5 to 8 on the Mohs scale, making it relatively durable and suitable for jewelry use . Beryl displays a vitreous (glassy) luster when cut and polished . It is often transparent to translucent, allowing light to pass through and exhibit its internal features .

科学的研究の応用

Beryllium Extraction

Beryl is a mineral composed of beryllium aluminium silicate with the chemical formula Be3Al2Si6O18 . It is the most abundant phase with industrial value for extracting a critical metal—beryllium . Beryllium is used in various applications such as in the aerospace industry for aircraft components, in the telecommunications industry for high-speed fiber optics, and in the medical industry for diagnostic equipment .

Gemology

Well-known varieties of beryl include emerald and aquamarine . These gemstones are highly valued for their beauty and are used in jewelry. The color of these gemstones is determined by the type and amount of impurities present in the beryl .

Geological Studies

Due to multi-stage, fluid-induced growth, individual beryl grains may yield complex geochemical records, revealing variations in the oxygen isotopes of the fluids from which they crystallize . This makes beryl a valuable mineral in geological studies, helping scientists understand the processes that lead to the formation of various geological structures .

Isotope Determination

Beryl is used as a reference material for in situ oxygen isotope determination . This is important in various fields of research, including earth sciences, where understanding the isotopic composition of minerals can provide insights into the history and processes of the Earth’s crust .

Eyeglass Manufacturing

In the 13th-century Italy, the lenses of the first eyeglasses were made of beryl (or of rock crystal) as glass could not be made clear enough . This historical application demonstrates the optical properties of beryl.

Industrial Applications

Beryl is often associated with tin and tungsten ore bodies formed as high-temperature hydrothermal veins . This association makes beryl an important mineral in the mining industry, particularly in the extraction of these metals .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

dialuminum;triberyllium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJFVOQXYCEZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be3Al2(SiO3)6, Al2Be3O18Si6 | |

| Record name | beryl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893236 | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, white, yellow, green, or blue solid; [HSDB] White powder; Insoluble in water; [Gelest MSDS] | |

| Record name | Beryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in sulfuric acid under extreme conditions | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.64 g/cu cm | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Beryl | |

Color/Form |

Colorless or green-yellow crystals; hexagonal, Colorless, white, blue-green, green-yellow, yellow or blue crystals | |

CAS RN |

1302-52-9, 12428-23-8 | |

| Record name | Beryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum beryllum salt (6:2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012428238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1650 °C | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What are the primary geological settings where beryl is found?

A1: Beryl is primarily found in granitic pegmatites, which are coarse-grained igneous rocks formed during the late stages of magma crystallization []. It also occurs in other igneous rocks like topaz rhyolite, hydrothermal veins, and some metamorphic rocks like gneiss [].

Q2: How does the chemical composition of the surrounding environment influence beryl formation?

A2: The presence of beryllium, aluminum, and silica in the parent magma is essential for beryl formation. Additionally, the presence of volatiles like fluorine, boron, and water can enhance beryllium transport and contribute to the formation of larger beryl crystals [, , ]. For instance, the formation of red beryl in the Wah Wah Mountains, Utah, is attributed to the low calcium and relatively high beryllium content of the host rhyolite, along with the presence of fluorine-rich vapors during beryl formation [].

Q3: What role do tectonic processes play in the formation and exposure of beryl deposits?

A3: Tectonic processes, such as regional metamorphism and uplift, can concentrate and expose beryl deposits. The True Blue aquamarine showing in the Yukon Territory, Canada, provides an example where beryl-bearing quartz veins formed within a syenite that was later affected by post-Triassic tectonics and subsequent intrusions [].

Q4: What is the basic crystal structure of beryl?

A4: Beryl has a hexagonal crystal structure composed of interconnected rings of silicon-oxygen tetrahedra (Si6O18) stacked along the c-axis. These rings form channels that can accommodate various alkali ions (e.g., Na+, Li+, Cs+) and water molecules [, , , ].

Q5: How does the presence of alkali ions in the structural channels affect beryl's properties?

A5: The presence of alkali ions influences beryl's refractive index, density, and color. Higher alkali content generally leads to increased refractive index and density. For example, pink beryl samples with higher Cs and lower Rb concentrations exhibited higher refractive indices and densities [].

Q6: What causes the diverse color variations in beryl?

A6: Trace element substitutions within beryl's crystal structure, particularly in the aluminum (Al3+) sites, give rise to its various colors. Chromium (Cr3+) produces green emerald, iron (Fe2+) creates blue aquamarine, manganese (Mn3+) gives rise to pink morganite, and a combination of iron (Fe3+) and manganese (Mn3+) can create yellow heliodor [, , , , ].

Q7: How does the oxidation state of iron affect the color of beryl?

A7: In aquamarine, Fe2+ in the structural channels is responsible for the blue color, while Fe3+ in octahedral coordination leads to a yellow hue. Heat treatment can convert Fe3+ to Fe2+, intensifying the blue color of aquamarines [, ].

Q8: Can the chemical composition of beryl be used to trace its geological origin?

A8: Yes, variations in major and trace element chemistry, including alkali and transition metal content, can provide insights into the formation conditions and source magma of beryl. For instance, beryl from I-type granodiorites tends to be enriched in Na, Fe, and Mg, while beryl from S-type granites often shows enrichment in Al, Cs, and Li [].

Q9: Besides its use as gemstones, what are other potential applications of beryl?

A9: Beryl is the primary ore mineral of beryllium, a strategically important metal used in aerospace, nuclear, and electronics industries due to its lightweight, high strength, and high melting point [, , ].

Q10: What are the main challenges in extracting beryllium from beryl ore?

A10: Beryl's refractory nature makes it challenging to extract beryllium. Current methods often involve high-temperature processes or aggressive chemical treatments, which can be energy-intensive and environmentally taxing [, ]. Research on more sustainable and efficient extraction techniques, such as those employing ammonium hydrofluoride, is ongoing [].

Q11: How can we use beryllium silicate minerals like beryl as tracers of geological processes?

A11: By studying the chemical composition, zoning patterns, and mineral inclusions within beryl, geologists can gain insights into the evolution of granitic melts, fluid compositions, and pressure-temperature conditions during pegmatite formation and subsequent alteration. For example, the presence of secondary beryl in altered cordierite can indicate elevated beryllium concentrations in the original magma [, ].

Q12: What are the emerging analytical techniques for studying beryl?

A12: Advanced analytical techniques, such as laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS), secondary ion mass spectrometry (SIMS), and electron backscattered diffraction (EBSD) are providing new insights into the chemical composition, isotopic ratios, and crystallographic orientations of beryl at the micro-scale [, , , ].

Q13: Are there any research efforts focusing on beryl and beryllium from an environmental perspective?

A13: Yes, researchers are investigating the release of beryllium from various sources, including beryl ore processing, into the environment. Studies using artificial lung epithelial lining fluid are helping to understand the potential health risks associated with beryllium inhalation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)